molecular formula C39H64O14 B2539747 (2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol CAS No. 117210-12-5

(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No. B2539747
CAS RN: 117210-12-5
M. Wt: 756.927
InChI Key: ZGVRGXGXZKITGK-OKUFXMBYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C39H64O14 and its molecular weight is 756.927. The purity is usually 95%.
BenchChem offers high-quality (2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-Dihydroxy-6-(hydroxymethyl)-2-[(6S,7R,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Solubility Studies

Research on saccharides and their derivatives, like xylose, mannose, and trehalose, has provided valuable insights into their solubility in ethanol-water solutions. Such studies are crucial for the pharmaceutical and food industries, aiding in the formulation of products and understanding the behavior of these compounds under different conditions (Gong et al., 2012).

Asymmetric Synthesis

The development of methods for the asymmetric synthesis of complex molecules has significant implications in drug discovery and development. For instance, research on the synthesis of C15 polyketide spiroketals showcases advanced techniques in achieving high stereo- and enantioselectivity, critical for the pharmaceutical industry (Meilert et al., 2004).

Density and Viscosity of Solutions

Understanding the densities and viscosities of sugar alcohol aqueous solutions is essential for various applications, including food science and pharmacology. This research contributes to the formulation and processing of food and pharmaceutical products by providing data on the physical properties of these solutions (Zhu et al., 2010).

Novel Conformationally Locked Nucleosides

The synthesis of novel, conformationally locked nucleosides from bicyclic precursors represents a breakthrough in nucleic acid chemistry. These molecules have potential applications in antiviral and anticancer therapies, highlighting the importance of structural innovation in therapeutic development (Hřebabecký et al., 2006).

Computational Studies on Glycemic Regulation

Computational studies on molecules isolated from traditional medicinal plants have identified potential targets in diabetes management. This interdisciplinary approach combines traditional knowledge with modern computational techniques to discover new therapeutic agents (Muthusamy & Krishnasamy, 2016).

properties

IUPAC Name

(2R,3S,4R,5R,6S)-2-[(2S,3S,4R,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(6S,16S)-15-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H64O14/c1-17-7-10-39(48-16-17)18(2)28-25(53-39)12-22-20-6-5-19-11-24(23(42)13-38(19,4)21(20)8-9-37(22,28)3)49-36-34(32(46)30(44)27(15-41)51-36)52-35-33(47)31(45)29(43)26(14-40)50-35/h17-36,40-47H,5-16H2,1-4H3/t17?,18?,19?,20?,21?,22?,23?,24-,25?,26-,27-,28?,29-,30+,31+,32+,33-,34-,35+,36-,37?,38?,39-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGVRGXGXZKITGK-YLKXKUIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CC[C@]2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC([C@H](C6)O[C@@H]7[C@H]([C@@H]([C@@H]([C@@H](O7)CO)O)O)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O)O)O)O)C)C)C)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64O14
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 156600281

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